molecular formula C30H26N2O5S B2855293 N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide CAS No. 921066-32-2

N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide

Katalognummer B2855293
CAS-Nummer: 921066-32-2
Molekulargewicht: 526.61
InChI-Schlüssel: IZLDRRMTFMLJGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide, also known as BMS-582949, is a novel small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been shown to have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease.

Wirkmechanismus

N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is a selective inhibitor of p38 MAPK, a key regulator of inflammation. By inhibiting p38 MAPK, N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide has been shown to have several biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as chemokines such as MCP-1 and RANTES. In addition, it reduces the activation of immune cells such as macrophages and T cells, which are responsible for the production of these pro-inflammatory mediators.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is its selectivity for p38 MAPK, which reduces the risk of off-target effects. In addition, it has been shown to be effective in reducing inflammation in preclinical models of inflammatory diseases. However, one limitation of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide. One potential application is in the treatment of other inflammatory diseases such as psoriasis and inflammatory bowel disease. In addition, there is potential for the development of new formulations of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide that improve its solubility and bioavailability. Finally, there is a need for further studies to assess the safety and efficacy of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide in humans.

Synthesemethoden

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide involves several steps, starting with the reaction of 2-aminobenzonitrile with 4-methylbenzoyl chloride to form 2-(4-methylbenzoyl)aminobenzonitrile. This intermediate is then reacted with 3-bromopropionyl chloride to form 2-(4-methylbenzoyl)aminobenzonitrile-3-propionyl chloride. The final step involves the reaction of this intermediate with phenylsulfonyl chloride and ammonia to form N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide.

Wissenschaftliche Forschungsanwendungen

N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide has been extensively studied in preclinical models of inflammatory diseases. It has been shown to be effective in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. In addition, it has been shown to reduce airway inflammation and improve lung function in animal models of chronic obstructive pulmonary disease.

Eigenschaften

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-N-(2-benzoyl-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O5S/c1-21-16-17-27(25(20-21)29(34)22-10-4-2-5-11-22)32-30(35)24-14-8-9-15-26(24)31-28(33)18-19-38(36,37)23-12-6-3-7-13-23/h2-17,20H,18-19H2,1H3,(H,31,33)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLDRRMTFMLJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.